Cas no 128852-05-1 (1-benzothiophene-5-sulfonyl chloride)

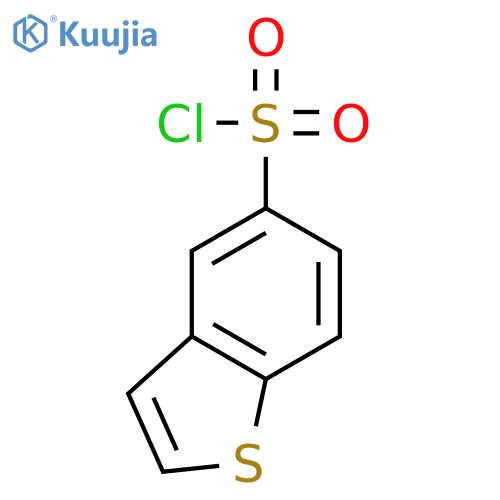

128852-05-1 structure

商品名:1-benzothiophene-5-sulfonyl chloride

CAS番号:128852-05-1

MF:C8H5ClO2S2

メガワット:232.707098722458

MDL:MFCD19201024

CID:897931

PubChem ID:15158615

1-benzothiophene-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-5-sulfonyl chloride

- 1-benzothiophen-5-ylmethanesulfonyl chloride

- Benzo[b]thiophen-5-ylmethanesulfonyl chloride

- 1-benzothiophene-5-sulfonyl chloride

- GS3171

- Benzo[b]thiophene-5-sulfonylchloride

- CS-0444361

- AC3666

- Benzothiophene-5-sulfonyl Chloride

- EN300-276146

- AKOS006336316

- SY246742

- SCHEMBL6378197

- DB-333888

- 128852-05-1

- MFCD19201024

-

- MDL: MFCD19201024

- インチ: InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H

- InChIKey: GBTJHYDVNAYQMM-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=C2C(C=CS2)=C1)(Cl)=O

計算された属性

- せいみつぶんしりょう: 245.95771

- どういたいしつりょう: 231.9419494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 70.8Ų

じっけんとくせい

- PSA: 34.14

1-benzothiophene-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-276146-10g |

1-benzothiophene-5-sulfonyl chloride |

128852-05-1 | 95% | 10g |

$5316.0 | 2023-09-10 | |

| Enamine | EN300-276146-0.1g |

1-benzothiophene-5-sulfonyl chloride |

128852-05-1 | 95.0% | 0.1g |

$228.0 | 2025-03-20 | |

| Enamine | EN300-276146-0.5g |

1-benzothiophene-5-sulfonyl chloride |

128852-05-1 | 95.0% | 0.5g |

$512.0 | 2025-03-20 | |

| Enamine | EN300-276146-5.0g |

1-benzothiophene-5-sulfonyl chloride |

128852-05-1 | 95.0% | 5.0g |

$2724.0 | 2025-03-20 | |

| Enamine | EN300-276146-0.05g |

1-benzothiophene-5-sulfonyl chloride |

128852-05-1 | 95.0% | 0.05g |

$153.0 | 2025-03-20 | |

| Enamine | EN300-276146-1.0g |

1-benzothiophene-5-sulfonyl chloride |

128852-05-1 | 95.0% | 1.0g |

$656.0 | 2025-03-20 | |

| 1PlusChem | 1P000YWM-250mg |

Benzo[b]thiophene-5-sulfonyl chloride |

128852-05-1 | 95% | 250mg |

$463.00 | 2023-12-25 | |

| A2B Chem LLC | AA44438-5g |

Benzo[b]thiophene-5-sulfonyl chloride |

128852-05-1 | 95% | 5g |

$2903.00 | 2024-04-20 | |

| Aaron | AR000Z4Y-250mg |

Benzo[b]thiophene-5-sulfonyl chloride |

128852-05-1 | 95% | 250mg |

$471.00 | 2025-02-13 | |

| 1PlusChem | 1P000YWM-50mg |

Benzo[b]thiophene-5-sulfonyl chloride |

128852-05-1 | 95% | 50mg |

$244.00 | 2023-12-25 |

1-benzothiophene-5-sulfonyl chloride 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

128852-05-1 (1-benzothiophene-5-sulfonyl chloride) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:128852-05-1)1-benzothiophene-5-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):443.0